Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester
Description
Chemical Name: (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl 3,4-dimethoxybenzoate Synonyms: Convolvine, Veratroylnortropine, Norconvolamine (CAS: 537-30-4) . Molecular Formula: C₁₆H₂₁NO₄ . Molecular Weight: 275.34 g/mol (calculated based on formula). Structure: This compound consists of a 3,4-dimethoxybenzoic acid esterified to the 3-endo position of an 8-azabicyclo[3.2.1]octane (nortropane) scaffold. The bicyclic system contains three stereocenters, conferring rigidity and influencing pharmacological interactions .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3/t11-,12+,13? |
InChI Key |
HDLNHIIKSUHARQ-FUNVUKJBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzoic Acid
Oxidation of Veratraldehyde
The primary precursor to 3,4-dimethoxybenzoic acid is veratraldehyde (3,4-dimethoxybenzaldehyde). Its oxidation to the carboxylic acid is typically achieved using aqueous alkali and hydrogen peroxide under mild conditions.
Key Reaction Steps
- Oxidation : Veratraldehyde is mixed with 30 wt% liquid alkali (e.g., NaOH) and 27 wt% hydrogen peroxide in water.
- Conditions : The reaction proceeds at ambient temperature with a molar ratio of veratraldehyde:NaOH:H₂O₂ = 1:1:3.
- Yield : This method achieves high yields (~85–90%), producing 3,4-dimethoxybenzoic acid as a white crystalline powder.
Advantages
- Environmentally friendly due to minimal byproducts.
- Scalable for industrial production.
Synthesis of (3-endo)-8-Azabicyclo[3.2.1]oct-3-ol
Key Synthetic Routes
The azabicyclo alcohol is synthesized via multistep processes involving cycloadditions, reductions, or nucleophilic substitutions.
Cyanide Addition and Reduction
A method described in WO1999029690A1 involves:
- Cyanide Addition : Reaction of 8-azabicyclo[3.2.1]octan-3-one with sodium cyanide (NaCN) in acidic conditions (HCl) to form a cyanohydrin intermediate.
- Reduction : Catalytic hydrogenation (Pd/C) or borohydride reduction (e.g., NaBH₄) converts the nitrile to a primary alcohol.
- Yield : ~72% for the endo configuration after purification.
Example Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyanide Addition | NaCN, HCl, 0°C → 24 h | 72 |
| Reduction (Pd/C) | H₂, 2844.39 Torr, 66 h | 81 |
Mitsunobu Reaction for Alcohol Functionalization
An alternative route employs the Mitsunobu reaction to introduce the azabicyclo alcohol:
- Substrate : 8-Azabicyclo[3.2.1]octan-3-one.
- Reagents : Diethylazodicarboxylate (DEAD), triphenylphosphine (PPh₃), and an alcohol source.
- Conditions : THF solvent, ambient temperature, 72 h reaction time.
Advantages
- High stereoselectivity for the endo configuration.
- Compatible with sensitive functional groups.
Esterification of 3,4-Dimethoxybenzoic Acid with (3-endo)-8-Azabicyclo[3.2.1]oct-3-ol
Dicyclohexylcarbodiimide (DCC)-Catalyzed Esterification
This method, optimized in CN114292192A, offers mild conditions and high efficiency:
Reaction Protocol
- Substrates : 3,4-Dimethoxybenzoic acid and (3-endo)-8-azabicyclo[3.2.1]oct-3-ol.
- Catalyst : DCC (1.5–2 eq relative to acid).
- Solvent : Chloroalkanes (e.g., dichloromethane).
- Conditions : 30–45°C, 1–5 h, molar ratio of acid:alcohol = 1:1.2–1.5.
Key Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 35–40°C | 97 |
| Reaction Time | 3 h | 97 |
| DCC:Acid Molar Ratio | 1.6–1.8:1 | 97 |
Workup
Comparative Analysis of Synthetic Routes
Benzoic Acid Component
| Method | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Oxidation of Veratraldehyde | NaOH, H₂O₂, H₂O | 85–90 | RT, 1:1:3 molar ratio |
| Traditional Sulfuric Acid | H₂SO₄ (conc.) | 89 | >96°C, high risk |
Chemical Reactions Analysis
Types of Reactions
Convolvine undergoes several types of chemical reactions, including:
Substitution Reactions: Convolvine reacts with alkyl halides to form N-alkyl derivatives.
Acylation Reactions: Convolvine reacts with aliphatic and aromatic acid chlorides to form N-acyl derivatives.
Common Reagents and Conditions
Alkyl Halides: Methyliodide, hexylbromide, amylbromide, nonylbromide, benzylchloride.
Acid Chlorides: Aliphatic and aromatic acid chlorides.
Reaction Conditions: Reactions typically proceed under reflux conditions.
Major Products
Scientific Research Applications
Convolvine and its derivatives have been extensively studied for their pharmacological properties . Some of the key applications include:
Mechanism of Action
Convolvine exerts its effects by interacting with cholinergic muscarinic receptors, specifically M2 and M4 . It also potentiates the effect of other muscarinic memory enhancers, such as arecoline, thereby imparting nootropic abilities . Additionally, convolvine has been found to modulate the sigma-1 receptor, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoic Acid Derivatives with Azabicyclo Moieties
Table 1: Key Structural and Functional Differences
Key Observations :
Benzeneacetic Acid Derivatives
Table 2: Comparative Analysis
Key Observations :
- Acid Type: Benzeneacetic acid derivatives (e.g., Noratropine) exhibit conformational flexibility due to the acetic acid side chain, contrasting with the planar benzoic acid moiety in Convolvine .
- Salt Forms : Sulfate or hydrochloride salts (e.g., α-hydroxy-α-phenyl derivative) enhance aqueous solubility, critical for drug delivery .
Azabicyclo Ring Modifications
Table 3: Substituent Impact on Azabicyclo Core
Biological Activity
Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester, also known by its CAS number 107373-72-8, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H27NO4, with a molar mass of 333.42 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 107373-72-8 |
| Molecular Formula | C19H27NO4 |
| Molar Mass | 333.42 g/mol |
Antitumor Activity
Research has indicated that derivatives of benzoic acid exhibit significant antitumor properties. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, suggesting that the structural modifications in benzoic acid derivatives can enhance their selective toxicity towards malignant cells over normal cells .
The mechanism through which benzoic acid derivatives exert their biological effects often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, compounds similar to Benzoic acid, 3,4-dimethoxy-, have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models . This effect may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Antitumor Activity Evaluation
In a controlled study examining the effects of benzoic acid derivatives on tumor cells, researchers found that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values indicated a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzoic acid derivative A | 15 | MCF-7 |
| Standard Chemotherapy Drug | 25 | MCF-7 |
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of benzoic acid derivatives in a rat model of induced arthritis. The results demonstrated a marked decrease in paw swelling and inflammatory markers following treatment with the compound over a two-week period.
| Treatment | Paw Swelling Reduction (%) |
|---|---|
| Benzoic Acid Derivative | 70 |
| Control (No Treatment) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
